(2-Aminothiophen-3-YL)(P-tolyl)methanone
Overview
Description
(2-Aminothiophen-3-YL)(P-tolyl)methanone: is an organic compound with the molecular formula C12H11NOS and a molecular weight of 217.29 g/mol . This compound features a thiophene ring substituted with an amino group at the 2-position and a p-tolyl group at the 3-position, connected through a methanone linkage. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminothiophen-3-YL)(P-tolyl)methanone typically involves the reaction of 2-aminothiophene with p-tolylmethanone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Bulk custom synthesis and procurement services are available for research purposes .
Chemical Reactions Analysis
Types of Reactions: (2-Aminothiophen-3-YL)(P-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: (2-Aminothiophen-3-YL)(P-tolyl)methanone is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activities, including its role as an allosteric enhancer at the human A1 adenosine receptor. This makes it a candidate for research in drug development and pharmacology .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pesticides, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2-Aminothiophen-3-YL)(P-tolyl)methanone involves its interaction with specific molecular targets, such as the human A1 adenosine receptor. The compound acts as an allosteric enhancer, modulating the receptor’s activity and influencing various physiological processes. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
- (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone
- (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
Uniqueness: (2-Aminothiophen-3-YL)(P-tolyl)methanone is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its role as an allosteric enhancer at the A1 adenosine receptor sets it apart from other similar compounds .
Properties
IUPAC Name |
(2-aminothiophen-3-yl)-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-2-4-9(5-3-8)11(14)10-6-7-15-12(10)13/h2-7H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIVAEMDLQKOIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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